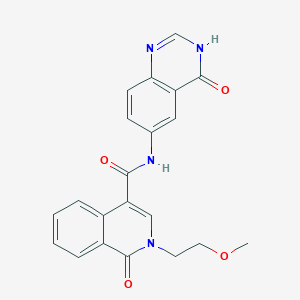

![molecular formula C34H34N4O2 B11026623 3-(4-methoxyphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11026623.png)

3-(4-methoxyphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Our protagonist, 3-(4-methoxyphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (let’s call it “TMQ”), belongs to the family of heterocyclic compounds. It’s a complex fusion of benzimidazole, quinazoline, and quinoline moieties. But what does that mean? Let’s break it down:

Benzimidazole: A bicyclic heterocycle containing a benzene ring fused with an imidazole ring.

Quinazoline: Another bicyclic heterocycle with a quinoline ring fused to a pyrimidine ring.

Quinoline: A six-membered aromatic ring with nitrogen atoms at positions 1 and 4.

TMQ’s structure is like a molecular jigsaw puzzle, combining these elements into a unique whole

Preparation Methods

Synthetic Routes: TMQ can be synthesized through several routes, but here’s a common one:

Condensation Reaction: Start with 4-methoxyaniline and 1,2,2,4-tetramethyl-1,2-dihydroquinoline. These react to form the core quinoline structure.

Benzimidazole Formation: Introduce benzimidazole by reacting the quinoline intermediate with o-phenylenediamine.

Final Cyclization: The last step involves cyclization to form the fused benzimidazo[2,1-b]quinazoline ring.

Industrial Production: Industrial-scale synthesis typically involves optimized conditions, catalysts, and purification steps. Manufacturers keep their proprietary methods under wraps, but academic research provides valuable insights.

Chemical Reactions Analysis

TMQ participates in various reactions:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction yields tetrahydro derivatives.

Substitution: Nucleophilic substitution reactions occur at the phenyl and imidazole positions.

Common reagents include oxidants (like potassium permanganate), reducing agents (such as sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products depend on reaction conditions and substituents. For instance, reduction leads to tetrahydro-TMQ, which exhibits different properties.

Scientific Research Applications

Chemistry::

- TMQ serves as a versatile building block for designing novel materials due to its unique structure.

- Researchers explore its photophysical properties, solubility, and stability.

- TMQ derivatives show potential as anticancer agents, targeting specific pathways.

- They interact with enzymes, receptors, and DNA, influencing cellular processes.

- TMQ-based materials find use in organic electronics, sensors, and luminescent devices.

Mechanism of Action

- TMQ’s effects stem from interactions with cellular components.

- It may inhibit specific enzymes or modulate signaling pathways.

- Further studies are needed to unravel its precise mechanisms.

Comparison with Similar Compounds

TMQ stands out due to its intricate structure. Similar compounds include:

2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: A related compound with different properties.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A structurally distinct compound with boron-containing groups.

Properties

Molecular Formula |

C34H34N4O2 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-12-(1,2,2,4-tetramethylquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |

InChI |

InChI=1S/C34H34N4O2/c1-20-19-34(2,3)37(4)28-15-12-22(16-25(20)28)32-31-27(36-33-35-26-8-6-7-9-29(26)38(32)33)17-23(18-30(31)39)21-10-13-24(40-5)14-11-21/h6-16,19,23,32H,17-18H2,1-5H3,(H,35,36) |

InChI Key |

YDWRHKOYELDGIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=C(C=C5)OC)NC6=NC7=CC=CC=C7N36)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8'-ethyl-4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11026545.png)

![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026557.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11026561.png)

![3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B11026564.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11026569.png)

![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol](/img/structure/B11026588.png)

![2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11026594.png)

![3-amino-7-(2-methylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11026608.png)

![2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11026625.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026632.png)